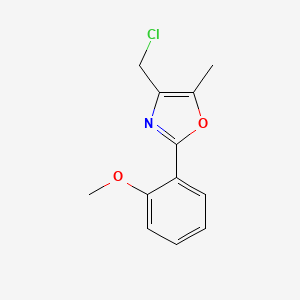

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole

CAS No.: 475481-99-3

Cat. No.: VC2270728

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 475481-99-3 |

|---|---|

| Molecular Formula | C12H12ClNO2 |

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C12H12ClNO2/c1-8-10(7-13)14-12(16-8)9-5-3-4-6-11(9)15-2/h3-6H,7H2,1-2H3 |

| Standard InChI Key | QMMLKPSOYQWNEP-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(O1)C2=CC=CC=C2OC)CCl |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2OC)CCl |

Introduction

Chemical Structure and Properties

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole belongs to the oxazole family of heterocyclic compounds, featuring a five-membered ring with oxygen and nitrogen atoms. The molecular structure contains several key functional groups that contribute to its chemical reactivity and biological properties: a chloromethyl group at the C4 position, a 2-methoxyphenyl substituent at C2, and a methyl group at the C5 position of the oxazole ring.

The structural characteristics suggest a molecular formula of C12H12ClNO2, placing it among medium-sized heterocyclic compounds. Based on similar oxazole derivatives, the compound likely possesses a moderate LogP (octanol-water partition coefficient) value around 3.4, indicating a balance between lipophilicity and hydrophilicity that facilitates membrane permeability in biological systems. This property is particularly relevant for potential pharmaceutical applications as it influences absorption, distribution, and bioavailability.

Physical Properties

The predicted physical properties of this compound include:

| Property | Estimated Value |

|---|---|

| Molecular Weight | 237.69 g/mol |

| Density | ~1.2 g/cm³ |

| Boiling Point | ~385°C at 760 mmHg |

| LogP | ~3.4 |

| Appearance | Crystalline solid |

These properties are extrapolated from structurally similar compounds and would require experimental verification. The presence of both the chloromethyl and methoxyphenyl groups confers specific reactivity patterns that distinguish this compound from other oxazole derivatives.

Synthesis Methods

Laboratory Synthesis

The synthesis of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole typically employs multi-step procedures involving cyclization reactions of appropriate precursors. A common synthetic route involves:

-

Formation of an oxime intermediate from 2-methoxybenzaldehyde and hydroxylamine hydrochloride under alkaline conditions.

-

Cyclization reaction with a suitable β-ketoester (such as ethyl acetoacetate) under acidic catalysis to form the oxazole core structure.

-

Introduction of the chloromethyl group through a chlorination reaction using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

The synthetic procedure can be optimized by adjusting stoichiometry, reaction time, and catalysts. For example, microwave irradiation may accelerate the cyclization step, while ammonium acetate can facilitate one-pot multicomponent reactions.

Industrial Production Considerations

For larger-scale production, modifications to the laboratory procedures would be necessary to ensure efficiency, safety, and environmental sustainability. These might include:

-

Continuous flow reactor systems to improve reaction control and scale-up potential

-

Alternative, less hazardous chlorinating agents

-

Improved purification methods such as continuous crystallization or chromatographic techniques

-

Process optimization to minimize waste and maximize atom economy

Reaction progress monitoring via techniques such as TLC or HPLC is essential for ensuring product quality and optimizing yield.

Analytical Characterization

Spectroscopic Analysis

Structural confirmation of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole can be achieved through various spectroscopic methods:

-

Infrared Spectroscopy (IR): Characteristic absorption bands would include C=N stretching at approximately 1600-1650 cm⁻¹ for the oxazole ring and C-Cl stretching at 600-800 cm⁻¹ for the chloromethyl group.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR would show signals for the methoxy group (δ ~3.8-4.0 ppm), the chloromethyl group (δ ~4.5-4.7 ppm), the methyl group (δ ~2.3-2.5 ppm), and the aromatic protons of the 2-methoxyphenyl ring (δ ~6.5-7.5 ppm).

-

¹³C NMR would confirm the carbon framework, with the methoxy carbon appearing at approximately δ ~55 ppm.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would verify the molecular weight and fragmentation pattern, providing additional structural confirmation.

X-ray Crystallography

X-ray diffraction analysis would provide definitive confirmation of the three-dimensional structure, including bond lengths, angles, and the spatial arrangement of the substituents, particularly clarifying the dihedral angles between the oxazole and phenyl rings.

Biological Activity

Antimicrobial Properties

Oxazole derivatives, including compounds structurally similar to 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The potential antimicrobial activity of this compound is suggested by studies on related structures, as summarized in the table below:

| Target Organism | Estimated MIC (μg/mL) | Comparison to Standard Antibiotics |

|---|---|---|

| Escherichia coli | 12-20 | Moderate activity |

| Staphylococcus aureus | 10-17 | Moderate to good activity |

| Pseudomonas aeruginosa | 15-20 | Moderate activity |

| Candida albicans | 1.6-8 | Good activity |

| Candida tropicalis | 0.8-5 | Excellent activity |

| Aspergillus niger | 10-15 | Moderate activity |

These values are extrapolated from studies on structurally similar compounds and would require experimental validation for the specific compound of interest.

The antimicrobial mechanism likely involves interaction with essential bacterial or fungal enzymes, disrupting cellular processes necessary for microbial survival and replication.

| Cancer Cell Line | Observed Effects |

|---|---|

| Ehrlich's Ascites Carcinoma (EAC) | Significant growth inhibition |

| Dalton's Lymphoma Ascites (DLA) | Moderate to high cytotoxicity |

The IC₅₀ values for these effects have been reported to be comparable to those of established chemotherapeutic agents such as 5-fluorouracil.

Mechanism of Action

The biological activity of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole is likely mediated through multiple mechanisms at the molecular level.

Interaction with Biological Targets

The chloromethyl group represents a reactive electrophilic center capable of forming covalent bonds with nucleophilic sites on proteins or DNA. This reactivity may lead to:

-

Irreversible inhibition of essential enzymes through alkylation of active site residues

-

Modification of DNA bases, potentially disrupting replication and transcription

-

Alteration of protein function through covalent modification of critical amino acid residues

The 2-methoxyphenyl group likely contributes to binding affinity and specificity through:

-

Hydrophobic interactions with non-polar regions of target proteins

-

Hydrogen bonding involving the methoxy oxygen atom

-

π-π stacking interactions with aromatic amino acid residues in protein binding pockets

The 5-methyl substituent may further modulate the electronic properties of the oxazole ring, affecting reactivity and binding characteristics.

Structure-Activity Relationships

The positioning of the methoxy group at the ortho position of the phenyl ring (2-methoxyphenyl) likely creates a distinct three-dimensional arrangement compared to meta or para substituted analogs, potentially affecting binding specificity and biological activity profiles. The steric and electronic effects of this substitution pattern would be expected to influence the compound's interaction with various molecular targets.

Comparison with Structurally Similar Compounds

Understanding the structural relationships between 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole and similar compounds provides valuable insights into structure-activity relationships and potential applications.

Key Structural Analogs

| Compound | Structural Difference | Potential Impact on Activity |

|---|---|---|

| 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | Methoxy group at meta instead of ortho position | Altered electronic distribution and steric properties affecting binding specificity |

| 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole | Lacks 5-methyl group | Modified electronic properties of the oxazole ring |

| 4-(Bromomethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole | Bromine instead of chlorine | Enhanced reactivity of the halomethyl group |

| 4-(Chloromethyl)-2-(2-hydroxyphenyl)-5-methyl-1,3-oxazole | Hydroxy instead of methoxy group | Different hydrogen bonding capabilities |

These structural variations can significantly impact physicochemical properties, biological activities, and potential applications. The subtle differences in electronic distribution, steric hindrance, and hydrogen bonding capacity can translate into substantial differences in binding affinity for biological targets.

Electronic and Steric Effects

The position of the methoxy substituent on the phenyl ring (ortho, meta, or para) influences the electronic distribution and conformation of the molecule. The ortho-methoxy group in the target compound creates unique steric considerations that can affect:

These factors contribute to the distinct chemical and biological profile of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole compared to its structural isomers and analogs.

Research Applications

Pharmaceutical Development

The unique structural features of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole position it as a potential candidate for pharmaceutical research and development. Specific applications may include:

-

Development of novel antimicrobial agents, particularly against resistant strains

-

Exploration of anticancer therapies targeting specific cellular pathways

-

Design of enzyme inhibitors for various therapeutic applications

The reactive chloromethyl group provides a handle for further chemical modifications, enabling the creation of a library of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Chemical Probe Development

Beyond direct therapeutic applications, this compound could serve as a valuable chemical probe for investigating biological processes and molecular interactions. The electrophilic nature of the chloromethyl group makes it suitable for covalent labeling of nucleophilic residues in proteins, enabling:

-

Target identification and validation studies

-

Affinity-based protein profiling

-

Investigation of enzyme mechanisms and active site structures

Such applications would leverage the compound's chemical reactivity while taking advantage of the binding specificity conferred by its unique structural features.

Future Research Directions

The current understanding of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole suggests several promising avenues for future research:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies would provide valuable insights into the relationship between structural features and biological activities. Such studies might involve:

-

Systematic modification of the methoxyphenyl substituent (position, identity)

-

Variation of the halomethyl group (chloro, bromo, iodo)

-

Substitution at other positions of the oxazole ring

These investigations would help identify the structural elements critical for specific biological activities and guide the design of optimized derivatives.

Mechanism of Action Investigations

Detailed studies of the molecular mechanisms underlying the biological activities of this compound would enhance its potential applications. These might include:

-

Identification of specific protein targets through proteomic approaches

-

Characterization of binding modes using computational and experimental methods

-

Elucidation of cellular pathways affected by compound treatment

Such mechanistic insights would inform the rational design of derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume